molecular formula C12H14ClN3O2 B11786762 5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid

5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid

Katalognummer: B11786762
Molekulargewicht: 267.71 g/mol
InChI-Schlüssel: QEFOEDMORNJGHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with chloro, cyclopropyl, and amino groups

Vorbereitungsmethoden

The synthesis of 5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the introduction of the chloro and cyclopropyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C12H14ClN3O2

Molekulargewicht

267.71 g/mol

IUPAC-Name

5-chloro-2-cyclopropyl-6-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H14ClN3O2/c1-16(7-4-5-7)11-8(13)9(12(17)18)14-10(15-11)6-2-3-6/h6-7H,2-5H2,1H3,(H,17,18)

InChI-Schlüssel

QEFOEDMORNJGHT-UHFFFAOYSA-N

Kanonische SMILES

CN(C1CC1)C2=NC(=NC(=C2Cl)C(=O)O)C3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.